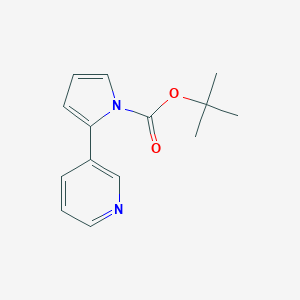

N-Boc-b-nornicotryine

Description

Contextualizing N-Boc-β-nornicotyrine within Nicotine (B1678760) Derivative Chemistry

N-Boc-β-nornicotyrine is structurally related to nornicotine (B190312), a minor tobacco alkaloid and the primary metabolite of nicotine in humans. nih.govgovinfo.gov Nornicotine differs from nicotine by the absence of a methyl group on the pyrrolidine (B122466) nitrogen, possessing a secondary amine instead. govinfo.gov This secondary amine is a key reaction site. The "N-Boc" designation in N-Boc-β-nornicotyrine indicates that this secondary amine has been protected by a tert-butoxycarbonyl (Boc) group.

The synthesis of various nicotine derivatives often requires modifying the pyrrolidine or pyrrole (B145914) ring. tmkarpinski.com N-Boc-β-nornicotyrine acts as a precursor in these synthetic pathways. By protecting the nitrogen, chemists can perform reactions on other parts of the molecule without unintended interference from the amine. Following these transformations, the Boc group can be removed to yield the desired final product, such as various isomers of nornicotine or other novel derivatives. nih.govmdpi.com The chemistry of these alkaloids is significant due to their biological activity, primarily as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. nih.govwikipedia.org

Significance of the Boc Protecting Group in Amine Functionalization

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. researchgate.net Its popularity stems from a combination of stability and ease of removal, a concept central to its utility. nih.govorganic-chemistry.org

Key Characteristics of the Boc Group:

Stability : The Boc group is robust and resistant to a wide range of reaction conditions, including catalytic hydrogenation, basic conditions, and many nucleophilic reagents. researchgate.netnih.gov This stability is crucial during multi-step syntheses where other functional groups in the molecule need to be modified.

Introduction : It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O, often in the presence of a base. organic-chemistry.orggoogle.com This reaction is generally high-yielding and chemoselective for the amine group.

Cleavage : Removal of the Boc group (deprotection) is most commonly achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). acs.org The mechanism involves the formation of a stable tert-butyl cation. organic-chemistry.org This specific cleavage condition allows for "orthogonal protection strategies," where other protecting groups sensitive to different conditions (e.g., base-labile groups like Fmoc) can be used in the same synthesis and removed selectively. organic-chemistry.orgrsc.org

In the context of N-Boc-β-nornicotyrine, the Boc group pacifies the reactivity of the pyrrolidine nitrogen, enabling chemists to focus on reactions such as additions or substitutions on the dihydropyrrole or pyridine (B92270) rings.

Historical Development and Evolution of Synthetic Strategies Involving N-Boc Intermediates

The use of the Boc protecting group became prominent with the rise of peptide synthesis. rsc.orgorgsyn.org Initially, hazardous reagents like tert-butyl azidoformate were used for its introduction. orgsyn.org The development of di-tert-butyl dicarbonate ((Boc)₂O) provided a much safer and more efficient alternative, contributing to the widespread adoption of Boc protection in mainstream organic synthesis. orgsyn.org

Historically, the synthesis of complex nitrogen-containing molecules, including alkaloids, was often complicated by the high reactivity of amines. berkeley.edu The evolution of protecting group chemistry, with the Boc group at the forefront, was a pivotal development. rsc.org By the 1990s, the use of N-Boc heterocycles in directed lithiation and other C-C bond-forming reactions had become a powerful tool for creating substituted heterocyclic compounds. whiterose.ac.uk This strategy involves using the Boc group to direct a strong base to remove a proton from a specific position, which can then react with an electrophile.

The application of Boc-protected intermediates has expanded significantly, finding use in the synthesis of pharmaceuticals, natural products, and functionalized materials. scripps.eduup.pt For instance, the synthesis of avibactam, a β-lactamase inhibitor, strategically introduced a Boc protecting group to facilitate a difficult urea (B33335) formation step. up.pt This highlights the sophisticated and sometimes counter-intuitive strategies that have evolved around the use of N-Boc intermediates.

Overview of Research Trajectories for N-Boc-β-nornicotyrine in Contemporary Organic Chemistry

Current research involving N-Boc-β-nornicotyrine and similar structures focuses on its application as a versatile synthetic intermediate. The presence of multiple reaction sites—the protected nitrogen, the carbon-carbon double bond in the dihydropyrrole ring, and the pyridine ring—allows for diverse chemical transformations.

Key Research Directions:

Asymmetric Synthesis : Developing methods for the enantioselective synthesis of nicotine alkaloids and their derivatives is a major area of research. nih.gov Chiral N-Boc intermediates can be used to produce specific stereoisomers, which is crucial as the biological activity of these compounds is often highly dependent on their stereochemistry.

Functionalization and Derivatization : N-Boc-β-nornicotyrine serves as a scaffold for creating novel derivatives. The double bond can be a handle for reactions like hydrogenation, dihydroxylation, or epoxidation. The pyridine ring can undergo substitutions. These modifications lead to a library of new compounds that can be screened for various biological activities.

Synthesis of Complex Natural Products : The structural motif present in N-Boc-β-nornicotyrine is part of more complex alkaloids. Therefore, it can be used as a key building block in the total synthesis of such molecules. scripps.edu

Development of New Synthetic Methods : The compound can be used as a model substrate for testing new synthetic reactions, particularly those involving heterodienes or for creating functionalized heterocyclic systems. frontiersin.org

Research in these areas is driven by the continuous search for new therapeutic agents, tools for chemical biology, and more efficient and sustainable synthetic methods in organic chemistry. unc.edu.arunivie.ac.atb-tu.de

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-pyridin-3-ylpyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZXWECQNOAQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399074 | |

| Record name | N-Boc-b-nornicotryine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215187-35-2 | |

| Record name | N-Boc-b-nornicotryine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of N Boc β Nornicotyrine

Deprotection Strategies for the N-Boc Group

The removal of the Boc protecting group is a fundamental transformation, regenerating the free secondary amine of β-nornicotyrine, which can then participate in further synthetic steps. The choice of deprotection strategy is critical, especially to avoid unwanted side reactions involving the sensitive functionalities of the molecule.

The most common method for cleaving a Boc group is through acidolysis. highfine.com Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in methanolic or ethereal solutions, are typically employed. acs.orgatamanchemicals.comjk-sci.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to form the free amine, carbon dioxide, and a stable tert-butyl cation. chemistrysteps.com

A significant consideration during acid-catalyzed deprotection is the fate of the liberated tert-butyl cation. chemistrysteps.com This electrophilic species can potentially alkylate other nucleophilic sites within the molecule or the solvent. atamanchemicals.com In the case of N-Boc-β-nornicotyrine, the electron-rich pyridine (B92270) ring is susceptible to such alkylation. To mitigate this side reaction, carbocation scavengers are often added to the reaction mixture. atamanchemicals.comorganic-chemistry.org Common scavengers include anisole, thioanisole, or triethylsilane, which effectively trap the tert-butyl cation. atamanchemicals.com

Lewis acids also facilitate Boc deprotection, mirroring the mechanism of Brønsted acids. acsgcipr.org Coordination of the Lewis acid to the carbonyl oxygen precedes fragmentation. acsgcipr.org Various Lewis acids, including iron(III) chloride (FeCl₃), zinc bromide (ZnBr₂), and aluminum chloride (AlCl₃), have been shown to be effective, sometimes offering greater selectivity in complex molecules. atamanchemicals.comacsgcipr.orgcsic.es For instance, FeCl₃ has been used as a catalytic and sustainable option for N-Boc deprotection. csic.es

Given the potential for acid-sensitive functional groups in a molecule, a variety of non-acidic or milder deprotection methods have been developed. nih.gov

Thermal Deprotection: The Boc group can be removed by heating, either neat or in a high-boiling solvent. scispace.comresearchgate.net Recent studies have demonstrated that thermal deprotection can be efficiently carried out in continuous flow systems, allowing for precise temperature control and potentially enabling selective deprotection of different N-Boc groups based on their thermal lability. acs.orgnih.govresearchgate.net For example, aryl N-Boc groups are generally removed at lower temperatures than alkyl N-Boc groups. acs.org

Basic Deprotection: While Boc groups are generally stable to basic conditions, cleavage can be achieved in specific cases. scispace.com For unactivated primary Boc-protected amines, sodium t-butoxide in slightly wet tetrahydrofuran (B95107) has been reported to effect deprotection, proceeding through a proposed isocyanate intermediate. sci-hub.se For activated amines, such as those in pyrroles or indoles, basic conditions can also be effective. scispace.comsci-hub.se

Miscellaneous Methods: A range of other reagents can cleave the Boc group under neutral or mild conditions. researchgate.net These include methods using trimethylsilyl (B98337) iodide (TMSI), catalytic iodine, or heteropolyacids. atamanchemicals.comorganic-chemistry.orgscispace.comnih.gov The use of a choline (B1196258) chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been reported as a green and efficient medium for Boc removal at room temperature. mdpi.com

| Method | Typical Reagents & Conditions | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | TFA/DCM; HCl in MeOH or Dioxane | Fast, efficient, widely used | Requires scavengers for acid-sensitive substrates; harsh conditions | acs.orgjk-sci.comchemistrysteps.com |

| Lewis Acid | FeCl₃, ZnBr₂, AlCl₃, SnCl₄ in DCM | Often milder, can be catalytic and selective | Stoichiometric amounts may be needed; hydrolysis can generate protic acids | acsgcipr.orgcsic.es |

| Thermal | Heating neat or in high-boiling solvent (e.g., TFE) | Avoids acidic/basic reagents; useful in flow chemistry | Requires high temperatures; potential for thermal decomposition | acs.orgresearchgate.net |

| Basic | NaOtBu in wet THF; Na₂CO₃ in refluxing DME | Useful for acid-sensitive molecules | Generally limited to specific substrates (e.g., activated or primary amines) | sci-hub.senih.gov |

| Deep Eutectic Solvent | Choline chloride/p-toluenesulfonic acid | Green, simple, room temperature | Newer method, scope may be developing | mdpi.com |

Reactions Involving the N-Boc-Protected Amine Moiety

The N-Boc group does more than protect; it fundamentally alters the reactivity of the amide bond it forms with the β-nornicotyrine nitrogen. This electronic modification facilitates reactions that are difficult or impossible with unactivated amides.

Amides are typically poor electrophiles due to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which imparts significant double-bond character to the C-N bond. msu.edu However, attaching an electron-withdrawing group like Boc to the amide nitrogen disrupts this resonance. This N-activation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. semanticscholar.orgnsf.gov

A prime example of the enhanced reactivity of N-Boc-amides is their participation in transamidation reactions. This process involves the exchange of the amine portion of the amide with a different amine. N-Boc activation is a key strategy for achieving transamidation under mild conditions, which is otherwise a challenging transformation. acs.org

Metal-free transamidation of N-Boc activated secondary amides can proceed under mild conditions with nucleophilic amines, often without any additives. acs.orgorganic-chemistry.org The reaction tolerates a wide range of functional groups due to the absence of harsh metals or reagents. organic-chemistry.orgorganic-chemistry.org For less nucleophilic amines, such as anilines, transition-metal catalysis is often employed. Catalytic systems based on nickel and palladium have been developed that effectively mediate the transamidation of N-Boc amides. nsf.govdoaj.org For example, air- and moisture-stable half-sandwich Ni(II)-NHC complexes can promote the highly selective transamidation of twisted N-Boc amides with non-nucleophilic anilines. doaj.org

| Method | Catalyst/Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Metal-Free | None (for nucleophilic amines) | Acetonitrile (B52724) | Highly chemoselective, mild conditions, no additives | acs.orgorganic-chemistry.org |

| Metal-Free | LiHMDS | Toluene | Effective at room temperature, tolerates non-nucleophilic amines | nsf.gov |

| Nickel-Catalyzed | [CpNi(IPr)Cl] | - | Effective for non-nucleophilic anilines | doaj.org |

| Palladium-Catalyzed | Pd(II)-NHC precatalysts | - | Effective for non-nucleophilic amines using carbonate bases | nsf.gov |

| Cobalt-Catalyzed | Co@NC magnetic nanoparticles | Neat (solvent-free) | Highly efficient, recyclable catalyst | rsc.org |

Stereoselective Reactions with N-Boc-β-nornicotyrine and its Derivatives

N-Boc-β-nornicotyrine is an achiral molecule. However, it is a direct precursor to nornicotine (B190312), which contains a stereocenter at the C2 position of the pyrrolidine (B122466) ring. Therefore, stereoselective reactions involving N-Boc-β-nornicotyrine or its immediate derivatives are of significant interest for the asymmetric synthesis of (S)-nornicotine and, subsequently, (S)-nicotine. mdpi.com

A primary strategy involves the stereoselective reduction of the C=N double bond within the pyrroline (B1223166) ring. Asymmetric hydrogenation using chiral transition metal catalysts is a powerful method for this transformation. mdpi.com The N-Boc group would be present during this step to prevent side reactions and potentially influence the stereochemical outcome through steric hindrance or coordination with the catalyst.

Another approach involves the asymmetric deprotonation of the corresponding saturated N-Boc-nornicotine (formed by a non-selective initial reduction) followed by electrophilic quench, though this is less direct. More relevant is the extensive research on the asymmetric functionalization of N-Boc-pyrrolidine. nih.gov For instance, the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral base, followed by transmetalation and reaction with an electrophile, can generate chiral 2-substituted pyrrolidines with high enantioselectivity. nih.gov While β-nornicotyrine has a pyrroline ring, these principles of using the N-Boc group to direct stereoselective functionalization of the five-membered ring are highly applicable to its derivatives in the synthesis of chiral alkaloids. nih.gov A patented method for the asymmetric synthesis of (S)-nicotine involves a multi-step sequence where an amino group, protected by other means, is cyclized to form the pyrrolidine ring, and the resulting (S)-nornicotine is then methylated. google.com An analogous route starting from a suitable pyridine precursor could readily involve N-Boc-β-nornicotyrine as a key intermediate prior to a stereoselective reduction step.

Diastereoselective Synthesis of Beta-Amino Alcohols from Alpha-Aminoorganostannanes

The generation of β-amino alcohols represents a fundamental transformation in organic synthesis, yielding key structural motifs present in numerous biologically active compounds. While direct studies on N-Boc-β-nornicotyrine are not prevalent, the diastereoselective synthesis of β-amino alcohols can be extrapolated from reactions involving analogous N-Boc protected α-aminoorganostannanes. frontiersin.org

A plausible pathway for the synthesis of β-amino alcohols from an N-Boc-β-nornicotyrine-derived α-aminoorganostannane would involve the initial generation of an α-aminoorganolithium species via transmetalation with an organolithium reagent, such as n-butyllithium (n-BuLi). The resulting organolithium intermediate can then react with a variety of aldehydes. The stereochemical outcome of this addition is influenced by the nature of the aldehyde and the reaction conditions.

For instance, the reaction of N-Boc-N-tert-butylthiomethyl-protected α-aminoorganostannanes with aromatic aldehydes has been shown to proceed with high anti-diastereoselectivity, while reactions with aliphatic aldehydes tend to be less selective. frontiersin.org The diastereoselectivity can also be dependent on the stoichiometry of the aldehyde used. frontiersin.org Subsequent deprotection of the N-Boc group would yield the final β-amino alcohol.

Table 1: Plausible Diastereoselective Synthesis of a β-Amino Alcohol from an N-Boc-β-nornicotyrine Derivative

| Step | Reagents and Conditions | Intermediate/Product | Expected Outcome |

| 1 | N-Boc-β-nornicotyrine-α-organostannane, n-BuLi, THF, -78 °C | α-Aminoorganolithium intermediate | Generation of the reactive nucleophile |

| 2 | Aldehyde (e.g., Benzaldehyde), -78 °C to rt | N-Boc protected β-amino alcohol | Diastereoselective addition to the aldehyde |

| 3 | Acidic workup (e.g., TFA) or other deprotection methods | β-Amino alcohol | Removal of the Boc protecting group |

Asymmetric Reactions of N-Boc Ketimines

N-Boc protected ketimines are valuable intermediates in asymmetric synthesis, enabling the enantioselective formation of α-substituted amines. A ketimine derived from N-Boc-β-nornicotyrine could be a substrate for a range of asymmetric transformations, including additions of nucleophiles catalyzed by chiral catalysts.

One such example is the asymmetric Mukaiyama-Mannich reaction, where silyl (B83357) enol ethers react with N-Boc protected imines in the presence of a chiral catalyst to yield β-amino carbonyl compounds. rsc.org Similarly, the Staudinger reaction of ketenes with N-Boc imines, catalyzed by chiral N-heterocyclic carbenes (NHCs), provides an enantioselective route to β-lactams. organic-chemistry.org This reaction has been shown to produce cis-β-lactams with high diastereoselectivity and enantioselectivity for a variety of N-Boc arylimines. organic-chemistry.org

The application of these methods to a ketimine derived from N-Boc-β-nornicotyrine would be expected to yield chiral amine derivatives, with the stereochemical outcome being controlled by the chiral catalyst employed.

Table 2: Potential Asymmetric Reactions of an N-Boc-β-nornicotyrine-Derived Ketimine

| Reaction | Nucleophile | Chiral Catalyst | Product Type |

| Asymmetric Mukaiyama-Mannich | Silyl enol ether | Chiral Lewis acid or Brønsted acid | Chiral β-amino carbonyl compound |

| Asymmetric Staudinger Reaction | Ketene | Chiral N-Heterocyclic Carbene (NHC) | Chiral β-lactam |

| Asymmetric Allylboration | Allylboron reagent | Chiral ligand | Chiral homoallylic amine |

Enantioselective Transformations of Chiral N-Boc Intermediates

The N-Boc group is instrumental in facilitating enantioselective transformations of chiral intermediates by influencing the stereochemical course of reactions. Chiral intermediates derived from N-Boc-β-nornicotyrine could undergo a variety of enantioselective reactions, such as palladium-catalyzed allylic alkylations or enantioselective C-H functionalization.

For example, the enantioselective synthesis of N-Boc protected α,α-disubstituted piperazin-2-ones has been achieved through a palladium-catalyzed decarboxylative allylic alkylation, utilizing a chiral Pd-catalyst. rsc.org This methodology could potentially be adapted for the synthesis of chiral derivatives of N-Boc-β-nornicotyrine.

Furthermore, recent advances in photoredox catalysis have enabled the enantioselective functionalization of C(sp3)–H bonds adjacent to a nitrogen atom within an N-Boc group. These reactions often proceed via radical intermediates, and the chirality is induced by a chiral catalyst. nih.gov Such a strategy could potentially be applied to the pyrrolidine ring of N-Boc-β-nornicotyrine to introduce new stereocenters with high enantioselectivity.

Table 3: Examples of Enantioselective Transformations Applicable to Chiral N-Boc Intermediates

| Transformation | Reaction Type | Catalyst System | Potential Application to N-Boc-β-nornicotyrine |

| Decarboxylative Asymmetric Allylic Alkylation | Palladium-catalyzed | Chiral Phosphine (B1218219) Ligand-Pd Complex | Synthesis of chiral α-substituted derivatives |

| Enantioselective C(sp3)–H Functionalization | Photoredox Catalysis | Chiral Lewis Acid or Amine Catalyst | Introduction of a stereocenter on the pyrrolidine ring |

| Enantioselective Rearrangements | Brønsted or Lewis Acid Catalysis | Chiral Acid Catalyst | Asymmetric synthesis of complex scaffolds |

Applications of N Boc β Nornicotyrine in Complex Molecule Synthesis

N-Boc-β-nornicotyrine as a Key Intermediate in Medicinal Chemistry Synthesis

The strategic importance of N-Boc-β-nornicotyrine in medicinal chemistry stems from its role as a scaffold for creating a diverse range of compounds with potential therapeutic applications. The Boc (tert-butoxycarbonyl) protecting group is crucial, as it allows for controlled reactions on the pyrrolidine (B122466) nitrogen, which can be selectively deprotected under specific conditions to enable further functionalization. researchgate.netgoogle.com This controlled reactivity is fundamental to its utility in the multi-step synthesis of complex drug candidates and biologically active molecules.

N-Boc-β-nornicotyrine is a pivotal starting material for the synthesis of a wide array of nicotine (B1678760) derivatives. ncsu.edu The synthesis of these derivatives is of significant interest due to their potential applications in treating central nervous system disorders such as Parkinson's disease and Alzheimer's disease. ncsu.edu For instance, the Comins group has focused on developing methods for the regioselective substitution of the pyridine (B92270) ring of (S)-nicotine, which can be accessed from intermediates like N-Boc-β-nornicotyrine. ncsu.edu These methods are being explored to create novel pharmaceuticals and insecticides. ncsu.edu

A convergent synthetic approach often begins with nicotine-N-oxide to produce various nicotine derivatives in good yields. researchgate.net The synthesis of nornicotine-2,4,5,6-d4 and its N'-nitroso derivative, for example, starts from pyridine-d5 (B57733) and involves several steps to construct the nornicotine (B190312) framework, which can then be protected with a Boc group. researchgate.net The synthesis of (S)-nicotine itself can be achieved through a four-step process that includes the reduction of myosmine (B191914) to nornicotine, enantiomeric separation, and subsequent methylation of the desired (S)-nornicotine enantiomer. mdpi.com

| Starting Material | Key Transformation | Product | Significance |

| Nicotine-N-oxide | Convergent synthesis | Nicotine derivatives | Exploration of antibacterial properties. researchgate.nettmkarpinski.com |

| Pyridine-d5 | Multi-step synthesis including bromination and condensation | Nornicotine-2,4,5,6-d4 | Isotope-labeled standards for metabolic studies. researchgate.net |

| Myosmine | Reduction and enantiomeric separation | (S)-nornicotine | Precursor for the synthesis of (S)-nicotine. mdpi.com |

The utility of N-Boc-β-nornicotyrine extends to its role as a precursor for a variety of biologically active compounds beyond simple nicotine analogues. Its structural framework is present in numerous alkaloids and synthetic molecules with significant physiological effects. ethernet.edu.et For example, the tropane (B1204802) alkaloid scaffold, found in molecules with a wide range of biological activities, can be synthesized using nortropane derivatives, which share structural similarities with nornicotine derivatives. researchgate.net

Research has demonstrated the synthesis of novel 1,2-oxazole-4-carboxylate derivatives that incorporate Boc-protected nitrogen heterocycles, such as pyrrolidine. beilstein-journals.org These compounds are designed as amino-acid-like building blocks and have potential applications in drug discovery. beilstein-journals.org The synthesis involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride to construct the 5-cycloaminyl-1,2-oxazole core. beilstein-journals.org Many amino-functionalized 1,2-oxazole derivatives are known to be biologically active, including natural products that act on receptors in the central nervous system. beilstein-journals.org

| Precursor | Synthetic Target | Biological Relevance |

| N-Boc-nortropane-derived allylic chloride | Nortropane derivatives (e.g., YZJ-1139) | Potential treatment for insomnia. researchgate.netnih.gov |

| β-enamino ketoesters (from N-Boc-pyrrolidine) | 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | Amino-acid-like building blocks for drug discovery. beilstein-journals.org |

Contributions to Asymmetric Catalysis and Synthesis

N-Boc-β-nornicotyrine and related N-Boc protected cyclic amines are instrumental in the field of asymmetric catalysis, where the goal is to synthesize chiral molecules with a high degree of stereocontrol. frontiersin.orgsigmaaldrich.com The Boc group plays a critical role in these transformations, influencing the steric and electronic environment of the catalyst or substrate, thereby directing the stereochemical outcome of the reaction. nih.gov

A notable application in asymmetric synthesis is the deprotonation of N-Boc-pyrrolidine to generate a chiral lithium amide base, which can then be used in enantioselective transformations. This strategy has been successfully employed in the total synthesis of phenanthroindolizidine alkaloids like 14-hydroxyantofine and antofine. rsc.org The key step involves an asymmetric deprotonation/diastereoselective carbonyl addition sequence. This one-step process efficiently forms the chiral C-13a center and connects the pyrrolidine and phenanthrene (B1679779) moieties. The stereochemistry of this center can be precisely controlled by using either enantiomer of the chiral ligand sparteine, both of which are commercially available. rsc.org While the deprotonation of N-Boc-pyrrolidine is highly enantioselective, similar deprotonation of N-Boc-piperidines has proven more challenging due to steric factors. york.ac.uk

| Substrate | Chiral Ligand | Key Transformation | Product | Enantioselectivity |

| N-Boc-pyrrolidine | (-)-Sparteine | Asymmetric deprotonation/diastereoselective carbonyl addition | (R)-14-hydroxyantofine | High |

| N-Boc-pyrrolidine | (+)-Sparteine | Asymmetric deprotonation/diastereoselective carbonyl addition | (S)-14-hydroxyantofine | High |

In the realm of transition metal catalysis, N-Boc-nortropane derivatives have been utilized in rhodium-catalyzed asymmetric allylic arylation reactions. nih.govchemrxiv.org Specifically, a racemic N-Boc-nortropane-derived allylic chloride can undergo a Suzuki-Miyaura type cross-coupling with (hetero)aryl boronic esters. researchgate.netnih.gov This reaction proceeds through an unexpected kinetic resolution, where one enantiomer of the starting material reacts faster than the other, allowing for the separation of the unreacted, enantiopure allyl chloride. nih.govchemrxiv.org This resolved intermediate can then participate in highly enantiospecific reactions with various nucleophiles. nih.govchemrxiv.org This methodology has been applied to a highly stereoselective formal synthesis of YZJ-1139, a potential treatment for insomnia. researchgate.netnih.gov This represents a significant advancement in the asymmetric catalytic synthesis of complex nortropane scaffolds. nih.govchemrxiv.org The development of enantioselective Csp2-Csp3 cross-coupling reactions, such as this rhodium-catalyzed method, is a crucial area of research as it provides access to chiral building blocks that are important in the pharmaceutical industry. nih.gov

| Reactants | Catalyst System | Reaction Type | Key Feature | Application |

| Racemic N-Boc-nortropane-derived allylic chloride, (Hetero)aryl boronic esters | Rhodium(I) complex with chiral phosphine (B1218219) ligand | Asymmetric Suzuki-Miyaura cross-coupling | Kinetic resolution | Formal synthesis of YZJ-1139. researchgate.netnih.gov |

The concept of umpolung, or reactivity inversion, has been powerfully applied in the catalytic asymmetric synthesis of γ-amino ketones. nih.govnih.gov In this context, imines, which are typically electrophilic at the carbon atom, are converted into nucleophilic species. nih.govnih.gov This is achieved through the use of a cinchona alkaloid-derived phase-transfer catalyst, which facilitates the deprotonation of the imine to form a 2-azaallyl anion. nih.govnih.gov This nucleophilic intermediate then reacts with enones in a highly chemo-, regio-, diastereo-, and enantioselective manner. nih.govnih.gov While N-Boc-β-nornicotyrine itself is not directly the imine precursor in all published examples, the resulting N-Boc protected γ-amino ketones are structurally related and highlight the importance of the Boc-protected amino functionality in accessing these valuable chiral building blocks. nih.gov This umpolung strategy provides a novel and concise route to nitrogen-containing heterocycles like pyrrolidines and indolizidines. nih.govnih.govresearchgate.net The development of such catalytic asymmetric imine umpolung reactions represents a significant expansion of synthetic methodologies. rsc.orgbrandeis.edu

| Reactants | Catalyst | Reaction Type | Product | Significance |

| Aldimines, Enones | Cinchona alkaloid-derived phase-transfer catalyst | Catalytic asymmetric imine umpolung | Chiral γ-amino ketones | Access to optically active γ-amino ketones and nitrogen-heterocycles. nih.govnih.gov |

N-Boc-β-nornicotyrine in Peptide and Peptidomimetic Synthesis

The incorporation of non-standard amino acids into peptide structures is a fundamental strategy in medicinal chemistry to develop peptidomimetics with enhanced therapeutic properties. N-Boc-β-nornicotyrine, as a protected β-amino acid, serves as a valuable building block in this context. Its integration into peptide chains is facilitated by established synthetic protocols, primarily solid-phase peptide synthesis (SPPS), where the Boc (tert-butyloxycarbonyl) protecting group plays a crucial role. The resulting peptide analogues, containing the β-nornicotyrine moiety, can exhibit novel secondary structures and improved stability against enzymatic degradation.

Solid-phase peptide synthesis (SPPS) is a highly efficient method for chemically synthesizing peptides and proteins. The core principle involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. iris-biotech.de This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. iris-biotech.de

To prevent unwanted side reactions and control the sequence of amino acid addition, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. Two main strategies dominate SPPS: Fmoc (9-fluorenylmethoxycarbonyl) chemistry and Boc (tert-butyloxycarbonyl) chemistry. iris-biotech.de

In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the α-amino group of the incoming amino acid is protected by the acid-labile Boc group. peptide.com The general cycle of Boc-SPPS proceeds as follows:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.com

Neutralization: The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized to the free amine, often using a hindered base such as diisopropylethylamine (DIEA). rsc.org In some protocols, neutralization is performed in situ, simultaneously with the coupling step, which can improve efficiency for difficult sequences. rsc.org

Coupling: The next N-Boc protected amino acid is activated and coupled to the newly freed N-terminus of the growing peptide chain.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins. iris-biotech.de

This cycle is repeated until the desired peptide sequence is assembled. Side-chain functional groups are protected with groups, often benzyl-based, that are stable to the TFA used for Boc removal but can be cleaved at the end of the synthesis. peptide.com The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups simultaneously, which typically requires a very strong acid like anhydrous hydrogen fluoride (B91410) (HF). sigmaaldrich.com

A building block such as N-Boc-β-nornicotyrine is well-suited for this methodology. The Boc group on its nitrogen atom prevents self-polymerization and directs the coupling reaction, allowing its carboxyl group to be linked to the N-terminus of the resin-bound peptide chain.

Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

| Feature | Boc/Bzl Chemistry | Fmoc/tBu Chemistry |

| N-α Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA) | Base (e.g., 20% Piperidine in DMF) |

| Side-Chain Protection | Benzyl (Bzl) ethers/esters | tert-Butyl (tBu) ethers/esters |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., >90% TFA) |

| Orthogonality | Not fully orthogonal (both groups are acid-labile, but require different acid strengths). iris-biotech.de | Fully orthogonal (N-α is base-labile, side-chain is acid-labile). iris-biotech.de |

| Key Advantages | Less prone to aggregation for certain hydrophobic sequences. sigmaaldrich.com | Avoids the use of highly hazardous HF; milder overall conditions. iris-biotech.de |

| Common Use Cases | Synthesis of thioesters; required for some established drug manufacturing protocols. iris-biotech.de | Most common method for research and modern synthesis due to milder conditions and greater availability of derivatives. iris-biotech.de |

β-Amino acids are key components in the design of peptidomimetics because they can induce stable, predictable secondary structures in peptides and are resistant to degradation by proteases. rsc.org N-Boc-β³-amino acid methyl esters are particularly valuable intermediates, as the methyl ester protects the carboxylic acid during subsequent synthetic manipulations, and the Boc group protects the amine. rsc.org

The synthesis of enantiomerically pure N-Boc-β³-amino acid methyl esters can be achieved through safe and efficient methods that avoid hazardous reagents associated with traditional techniques like the Arndt–Eistert homologation. rsc.orgunibo.it One such modern approach involves a two-carbon elongation from a starting α-amino acid. rsc.org

While the specific synthesis of N-Boc-β-nornicotyrine is not detailed in the provided research, a general and scalable pathway for analogous compounds has been established. This method demonstrates a viable strategy for producing such building blocks. The process begins with a readily available N-Boc-α-amino acid and proceeds through several key transformations.

Table 2: Representative Synthetic Route for N-Boc-β³-Amino Acid Methyl Esters

| Step | Transformation | Key Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | Wittig-type Reaction | Phosphonium salt, K₂CO₃, Isopropanol | Methyl 2-methoxy-2-alkenoate | Two-carbon chain elongation from an aldehyde derived from the starting α-amino acid. rsc.org |

| 2 | Conjugate Reduction | DIBAL-H | Saturated methoxy (B1213986) ester | Selective reduction of the carbon-carbon double bond. rsc.org |

| 3 | Isomerization & Cleavage | Acidic conditions, then oxidative cleavage (e.g., RuCl₃, NaIO₄) | N-Boc-β³-amino acid | Conversion of the enol ether to a ketone, followed by cleavage to form the carboxylic acid. rsc.org |

| 4 | Esterification | Methanol, Trimethylchlorosilane | N-Boc-β³-amino acid methyl ester | Protection of the newly formed carboxylic acid as a methyl ester. rsc.org |

This table outlines a general synthetic pathway as described in the literature for preparing N-Boc-β³-amino acid methyl esters from α-amino acid precursors. rsc.org

This synthetic sequence provides a reliable and safer alternative for producing chiral N-Boc-β³-amino acid methyl esters. rsc.orgunibo.it Once a specific building block like N-Boc-β-nornicotyrine methyl ester is synthesized via such a route, it can be hydrolyzed to the corresponding carboxylic acid and used directly in Boc-SPPS to create novel peptide analogues containing the nornicotyrine (B13803) scaffold.

Spectroscopic and Computational Studies on N Boc β Nornicotyrine

Advanced Spectroscopic Characterization Techniques (e.g., HR-MS/MS, NMR)

The definitive identification and characterization of N-Boc-β-nornicotyrine and related compounds rely on a suite of sophisticated spectroscopic techniques. High-Resolution Tandem Mass Spectrometry (HR-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for confirming the molecular structure.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. For instance, in studies of β-nornicotyrine derivatives, HRMS is used to confirm the structures of synthesized standards by matching the calculated mass of the protonated molecule ([M+H]⁺) with the experimentally found value. nih.gov This technique is crucial for verifying the successful synthesis of the target compound and for identifying metabolites in complex biological samples. nih.gov

NMR spectroscopy (¹H, ¹³C, and ¹⁵N) provides detailed information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum of N-Boc protected heterocyclic compounds reveals characteristic signals. The nine protons of the tert-butoxycarbonyl (Boc) group typically appear as a prominent singlet around δ 1.4-1.5 ppm. nih.govnih.gov Protons on the pyridine (B92270) and pyrrole (B145914) rings of the nornicotyrine (B13803) skeleton exhibit distinct chemical shifts and coupling patterns that are diagnostic of their positions. For example, in a related β-nornicotyrine derivative, the aromatic protons appear in the δ 6.4-8.9 ppm range. nih.gov

¹³C NMR: The carbon spectrum confirms the carbon framework. Key signals include those from the carbonyl carbon of the Boc group (around 150-155 ppm), the quaternary tert-butyl carbon (around 80 ppm), and the various sp²-hybridized carbons of the aromatic rings. nih.gov

¹⁵N NMR: This technique can provide information on the nitrogen atoms within the molecule, such as those in the pyridine and pyrrole rings and the Boc-protected amine. nih.govnih.gov

Infrared (IR) spectroscopy can also be used to identify functional groups. N-Boc protected compounds show characteristic absorption bands, including the C=O stretching vibration of the carbamate (B1207046) group, typically found around 1680-1720 cm⁻¹. nih.gov

Table 1: Representative Spectroscopic Data for N-Boc Protected Heterocycles

| Technique | Functional Group / Proton | Typical Chemical Shift / Frequency | Reference |

|---|---|---|---|

| ¹H NMR | Boc group (-C(CH₃)₃) | δ 1.4-1.5 ppm (singlet, 9H) | nih.govnih.gov |

| ¹³C NMR | Boc group (C =O) | ~153 ppm | nih.gov |

| ¹³C NMR | Boc group (-C (CH₃)₃) | ~80 ppm | nih.gov |

| IR Spectroscopy | Boc group (C=O stretch) | ~1687 cm⁻¹ | nih.gov |

Elucidation of Reaction Mechanisms via Spectroscopic Data

Spectroscopic techniques are pivotal in moving beyond static structural characterization to understanding dynamic processes and reaction mechanisms. Variable-temperature (VT) NMR spectroscopy, in particular, is a powerful method for studying conformational dynamics.

For many N-Boc-substituted heterocycles, including piperidones which are structurally analogous to the pyrrolidine (B122466) ring in nornicotyrine, the rotation around the N-C(O) single bond of the Boc group is restricted. researchgate.net This restricted rotation leads to the existence of two distinct stable conformations, often referred to as rotamers. chemicalforums.com At room temperature, the interconversion between these rotamers may be fast on the NMR timescale, resulting in broadened or averaged signals. However, at lower temperatures (cryo-NMR), this rotation slows down, allowing for the observation of separate signals for each of the two conformers. researchgate.netresearchgate.net

In a study on N-BOC-protected piperidone analogs, temperature-dependent ¹H NMR experiments showed a well-resolved spectrum at room temperature that exhibited significant broadening as the temperature was lowered, indicating a dynamic conformational equilibrium. researchgate.netresearchgate.net By analyzing the coalescence of the signals as the temperature is changed, it is possible to calculate the energy barrier for the rotation using the Eyring equation. For one such analog, the rotational barrier was estimated to be 14.87 kcal/mol. researchgate.net This type of analysis provides direct experimental evidence and quantification of the energy involved in the conformational changes of the molecule.

Spectroscopy is also fundamental to studying chemical reactions like the acid-catalyzed cleavage of the N-Boc protecting group. Kinetic studies using spectroscopy can determine the reaction rate's dependence on the acid concentration, providing mechanistic insights into whether the reaction proceeds through, for example, a first-order or second-order process. orientjchem.org

Computational Chemistry Approaches to N-Boc-β-nornicotyrine Reactivity

To complement experimental data, computational chemistry provides a molecular-level understanding of the structure, properties, and reactivity of N-Boc-β-nornicotyrine. Density Functional Theory (DFT) is a particularly prominent method used for these investigations. researchgate.netrsc.org

DFT calculations are employed to map the potential energy surface of a reaction, allowing for the identification of intermediates and, crucially, transition states. researchgate.net The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. researchgate.net

In studies of N-Boc-heterocycles, DFT has been used to corroborate experimental findings from VT-NMR. For example, the rotational barrier of the Boc group in an N-BOC-protected piperidone was calculated using DFT. researchgate.net The calculations successfully located the transition state geometry for the rotation and yielded an energy barrier that was in close agreement with the value determined experimentally from NMR data. researchgate.net Such calculations also allow for the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the electronic aspects of reactivity. researchgate.netrsc.org

Table 2: Example of DFT-Calculated vs. Experimental Energy Barrier

| Process | Method | Calculated/Measured Value (kcal/mol) | Reference |

|---|---|---|---|

| Boc Group Rotation in an Analog | DFT Calculation | 15.40 | researchgate.net |

| Cryo-NMR (Eyring Eq.) | 14.87 | researchgate.net |

Computational methods are essential for analyzing the complex conformational landscape of flexible molecules like N-Boc-β-nornicotyrine. The presence of the bulky N-Boc group introduces significant steric interactions that influence the preferred three-dimensional arrangement of the molecule. rsc.org

DFT-based geometry optimization can predict the lowest energy (most stable) conformations of the molecule. orientjchem.org For N-Boc-β-nornicotyrine, this would involve analyzing the rotamers resulting from rotation about the N-Boc bond and the puckering of the pyrrolidine ring. chemicalforums.comrsc.org Calculations can determine the relative energies of these different conformers, predicting which one is likely to be dominant in solution. chemicalforums.com

In N-Boc-proline derivatives, which feature a similar N-Boc-pyrrolidine structure, the nitrogen atom can undergo inversion, leading to distinct E/Z conformers with respect to the carbamate group. chemicalforums.com Computational models can calculate the energy difference between these states and the energy barrier for their interconversion. This information is crucial for understanding and predicting the stereochemical outcome of reactions, as the reactivity of a particular conformer can be significantly different from another.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to N-Boc-β-nornicotyrine

The synthesis of heteroaromatic compounds is a cornerstone of organic chemistry, and the development of efficient, sustainable, and versatile synthetic methods is a continuous pursuit. For N-Boc-β-nornicotyrine, future research will likely focus on moving beyond traditional multi-step procedures to more elegant and atom-economical pathways.

Emerging strategies could involve late-stage C-H activation or functionalization, which would allow for the direct coupling of pre-existing pyridine (B92270) and pyrrole (B145914) precursors, minimizing the need for extensive protecting group manipulations. The development of novel catalytic systems for the direct arylation of N-Boc-pyrrole with pyridyl halides or vice versa presents a promising area of exploration. researchgate.net Furthermore, the application of flow chemistry could offer significant advantages over conventional batch processing, including improved reaction control, enhanced safety, and scalability, as has been demonstrated for related heterocyclic systems like N-Boc 7-azaindolines. apolloscientific.co.uk The search for greener synthetic alternatives may also lead to biocatalytic or photocatalytic methods that operate under mild conditions. beilstein-journals.org

Table 1: Comparison of Potential Synthetic Strategies for N-Boc-β-nornicotyrine

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance; well-established methodology. researchgate.net | Pre-functionalization of coupling partners required; potential for catalyst contamination. |

| Direct C-H Arylation | High atom economy; reduces synthetic steps. | Achieving high regioselectivity; requires development of specific catalysts. |

| Flow Chemistry Synthesis | Enhanced safety and scalability; precise control over reaction parameters. apolloscientific.co.uk | High initial setup cost; optimization of residence time and conditions required. |

| Photocatalysis | Mild reaction conditions; access to unique reactive intermediates. beilstein-journals.org | Catalyst stability and recovery; managing reaction selectivity. |

| Enzymatic Synthesis | High stereoselectivity and regioselectivity; environmentally benign. | Limited enzyme availability and substrate scope; requires optimization of reaction media. |

Exploration of N-Boc-β-nornicotyrine in New Catalytic Cycles

A catalytic cycle describes a multistep reaction mechanism involving a catalyst that is regenerated after each cycle. wikipedia.org While N-Boc protected compounds are typically viewed as substrates or intermediates, the structure of N-Boc-β-nornicotyrine presents an intriguing possibility for its use as a ligand in catalysis. The presence of two nitrogen atoms—one in the pyridine ring and one in the pyrrole ring—positions it as a potential bidentate N,N'-ligand capable of coordinating with transition metals.

Future research could explore the synthesis of metal complexes where N-Boc-β-nornicotyrine or its derivatives act as the central coordinating scaffold. Such complexes could be investigated in various catalytic transformations. The field of N-heterocyclic carbene (NHC) ligands has demonstrated the profound impact that nitrogen-containing heterocycles can have on catalytic activity and selectivity. nih.gov By analogy, the pyridinyl-pyrrole framework could be harnessed to develop novel catalysts for reactions such as cross-coupling, hydrogenation, or oxidation. The electronic properties of the ligand could be fine-tuned by modifying substituents on either the pyridine or pyrrole ring, potentially influencing the efficiency and selectivity of the catalytic cycle. The use of redox-active ligands that engage in an "electronic dialogue" with a metal center is a rapidly expanding area, and the heteroaromatic system of N-Boc-β-nornicotyrine could be explored for such cooperative catalysis. d-nb.infoscholaris.ca

Table 2: Potential Catalytic Applications for N-Boc-β-nornicotyrine-Based Ligands

| Catalytic Reaction | Potential Metal Center | Rationale |

|---|---|---|

| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | Nitrogen ligands are known to stabilize active catalytic species and influence reductive elimination. |

| Asymmetric Hydrogenation | Ruthenium (Ru), Iridium (Ir), Cobalt (Co) | Chiral derivatives could create an asymmetric environment around the metal, enabling enantioselective reductions. harvard.edunih.gov |

| Oxidation/Reduction Reactions | Copper (Cu), Iron (Fe) | The ligand could act as a redox-active scaffold, participating in electron transfer processes. d-nb.infocsic.es |

| C-H Functionalization | Rhodium (Rh), Palladium (Pd) | The ligand could direct the metal to specific C-H bonds on a substrate, enabling regioselective transformations. |

Expansion of N-Boc-β-nornicotyrine's Utility in Drug Discovery and Development

In medicinal chemistry, molecular scaffolds form the core structure of a molecule to which various functional groups are attached, allowing for the exploration of chemical space and the optimization of biological activity. spirochem.com The pyridinyl-pyrrole core of N-Boc-β-nornicotyrine represents a valuable scaffold that is present in various natural products and pharmacologically active compounds. The strategy of "scaffold hopping," where a core motif is replaced by a structurally different but functionally similar one, is a powerful tool for lead optimization and escaping existing patent space. biosolveit.de

The future utility of N-Boc-β-nornicotyrine in drug discovery lies in its use as a foundational building block for creating diverse compound libraries. lead-discovery.de The N-Boc group is particularly advantageous as it is stable under many reaction conditions but can be selectively removed to allow for further derivatization of the pyrrole nitrogen. researchgate.net This allows for a modular approach to synthesis, where complexity can be built systematically. Researchers can explore modifications at several key positions:

The Pyrrole Nitrogen: After Boc deprotection, a wide range of substituents can be introduced to modulate properties like solubility and cell permeability.

The Pyridine Ring: Functional groups can be added to the pyridine ring to interact with specific pockets in a biological target.

The Pyrrole Ring: The C-H bonds on the pyrrole ring are potential sites for functionalization to alter the shape and electronic profile of the scaffold.

This systematic exploration can generate libraries of alkaloid-like molecules for screening against various diseases, from neurological disorders to oncology. lead-discovery.de

Table 3: Strategies for Library Generation from the N-Boc-β-nornicotyrine Scaffold

| Modification Site | Synthetic Operation | Purpose in Drug Design |

|---|---|---|

| Pyrrole Nitrogen | Boc deprotection followed by alkylation/acylation | Explore Structure-Activity Relationship (SAR), improve pharmacokinetic properties. |

| Pyridine Ring | Electrophilic/Nucleophilic Aromatic Substitution | Introduce hydrogen bond donors/acceptors, modulate target binding affinity. |

| Pyrrole Ring | C-H Functionalization | Fine-tune molecular shape and vectoral orientation of substituents. |

| Core Scaffold | Isosteric Replacement (e.g., pyridine to pyrimidine) | Scaffold hopping to discover novel intellectual property and improve properties. u-strasbg.fr |

Application of Machine Learning and AI in Predicting N-Boc-β-nornicotyrine Reactivity and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. chemcopilot.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that are beyond the scope of human intuition. researchgate.net For a specific molecule like N-Boc-β-nornicotyrine, AI offers powerful avenues for accelerating research.

One of the primary applications is in retrosynthetic analysis . engineering.org.cn AI models can be trained to propose novel and efficient synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. nih.gov This can uncover non-intuitive pathways that are more cost-effective or sustainable than traditional methods.

Table 4: Potential Applications of AI/ML in N-Boc-β-nornicotyrine Research

| AI/ML Application | Objective | Expected Outcome |

|---|---|---|

| Retrosynthesis Planning | Discover novel and efficient synthetic routes. engineering.org.cn | A ranked list of synthetic pathways, optimized for cost, step-count, or sustainability. |

| Reaction Outcome Prediction | Forecast the product of an unknown reaction. drugtargetreview.comyoutube.com | Increased success rate in the synthesis of new derivatives, avoiding undesirable side-products. |

| Reaction Condition Optimization | Identify the optimal solvent, temperature, and catalyst for a given transformation. beilstein-journals.org | Maximization of reaction yield and selectivity, reducing experimental workload. |

| Property Prediction | Predict physicochemical and pharmacological properties of new derivatives. | Prioritization of synthetic targets in a drug discovery campaign, focusing on molecules with drug-like properties. |

Q & A

Q. How should researchers address ethical considerations in studies involving N-Boc-β-nornicotryine and animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.